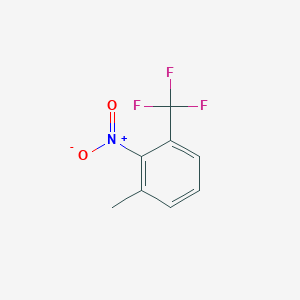

1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZOTTYGWMNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541296 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92891-23-1 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

CAS Number: 92891-23-1

This in-depth technical guide provides a comprehensive overview of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, though currently underexplored, biological significance based on related structures.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol . The strategic placement of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring imparts distinct chemical characteristics that are of interest in synthetic chemistry and potentially in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 92891-23-1 | |

| Molecular Formula | C₈H₆F₃NO₂ | |

| Molecular Weight | 205.13 g/mol | |

| Physical Form | Solid | |

| Melting Point | 31-32 °C | [1] |

Spectral Data:

-

¹H NMR (CDCl₃, Tetramethylsilane as internal standard): δ 2.18 (s, 3H, ArCH₃), 7.29 (s, 3H, ArH)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the nitration of 3-methylbenzotrifluoride. This electrophilic aromatic substitution reaction yields a mixture of isomers, with the desired 2-nitro product being one of the major components.

Synthesis Workflow

The overall workflow for the synthesis and isolation of this compound is depicted below.

Caption: Synthesis and isolation workflow for this compound.

Detailed Experimental Protocol: Nitration of 3-Methylbenzotrifluoride

This protocol is adapted from a patented process for the nitration of alkyl-substituted benzotrifluorides.[1][2][3][4]

Materials:

-

3-Methylbenzotrifluoride

-

98% Nitric Acid (HNO₃)

-

Methylene Chloride (CH₂Cl₂)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Water

Equipment:

-

Reaction vessel equipped with a stirrer and cooling capabilities

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus (e.g., a column with approximately 20 theoretical plates)

Procedure:

-

Reaction Setup: Charge the reaction vessel with 3.97 moles of 98% nitric acid. Cool the acid to approximately -18°C using an external cooling bath.

-

Addition of Substrate: Slowly add 0.62 moles of 3-methylbenzotrifluoride dropwise to the stirred nitric acid. Maintain the reaction temperature between -16°C and -22°C throughout the addition, which should take approximately 2 hours and 15 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature to ensure the reaction goes to completion.

-

Quenching and Extraction: Pour the reaction mixture into ice water. Add methylene chloride to the mixture to facilitate phase separation. Transfer the entire mixture to a separatory funnel.

-

Washing: Separate the organic layer. Wash the organic layer with a sodium carbonate solution to neutralize and remove any residual acid.

-

Solvent Removal: Remove the methylene chloride from the organic layer using a rotary evaporator. The resulting product will be an oil containing a mixture of nitro isomers.

Isomer Distribution:

The nitration of 3-methylbenzotrifluoride typically results in the following approximate isomer distribution:

-

4-nitro-3-methylbenzotrifluoride: 21-27%[5]

-

6-nitro-3-methylbenzotrifluoride: 24-33%[5]

-

5-nitro-3-methylbenzotrifluoride: ~1-2%[5]

Purification Protocol: Fractional Distillation

The separation of the desired 2-nitro isomer from the other isomers can be achieved by fractional distillation.[1][2][3]

-

Set up a fractional distillation apparatus with a column having at least 20 theoretical plates.

-

Carefully distill the crude mixture of isomers.

-

With a reflux ratio of 4:1, it is possible to separate approximately 50% of the 2-nitro-3-methylbenzotrifluoride isomer at about 98% purity.[1][2][3]

-

The purified 2-nitro isomer can be recrystallized from cold methanol to yield colorless crystals.[1]

Biological Activity and Potential Applications in Drug Development

Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a common substituent in many pharmaceuticals. Its incorporation can influence a molecule's:

-

Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature and steric bulk of the -CF₃ group can alter the electronic properties and conformation of a molecule, potentially leading to stronger and more selective binding to biological targets.

Significance of the Nitroaromatic Moiety

Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro group is a strong electron-withdrawing group and can be bioreduced in vivo to form reactive intermediates that can exert cytotoxic effects. This property has been exploited in the development of antimicrobial and anticancer agents.

Potential as an Enzyme Inhibitor

Given the presence of both a trifluoromethyl group and a nitroaromatic system, this compound could potentially act as an enzyme inhibitor.[6] The trifluoromethyl group could contribute to binding affinity within an enzyme's active site, while the nitro group could be involved in redox cycling or covalent modification of the enzyme, leading to inhibition.[7]

Cytotoxicity Considerations

Many nitroaromatic compounds exhibit cytotoxicity, which can be both a desired property (in the case of anticancer drugs) and a concern for off-target toxicity.[8][9] The cytotoxicity of such compounds is often linked to the production of reactive oxygen species through redox cycling of the nitro group. Any investigation into the therapeutic potential of this compound would require thorough evaluation of its cytotoxic profile against both target and non-target cells.

Future Research Directions

The lack of specific biological data for this compound highlights a significant research gap. Future studies could explore:

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as kinases or reductases, to identify potential biological targets.

-

Cytotoxicity Studies: Evaluating the cytotoxic effects on various cancer cell lines and normal cell lines to determine its therapeutic window.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity, such as the induction of apoptosis or cell cycle arrest.

The logical relationship for investigating the potential of this compound is outlined below.

Caption: Logical flow for the investigation of the biological potential of this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in materials science and medicinal chemistry. While its biological activity remains to be elucidated, its structural features suggest potential as an enzyme inhibitor or a cytotoxic agent. The detailed synthetic and purification protocols provided in this guide should facilitate further research into the properties and applications of this compound. Future studies are warranted to explore its biological effects and to determine its potential as a lead compound in drug discovery programs.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 6. rroij.com [rroij.com]

- 7. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 1-Methyl-2-nitro-3-(trifluoromethyl)benzene. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information presented is based on the known properties of structurally related compounds.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₆F₃NO₂.[1] Its structure features a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. The presence and relative positions of these functional groups are expected to significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the electron-donating effect of the methyl group, creates a unique electronic profile that makes it a compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents.

Physicochemical Properties

| Property | This compound | m-(Trifluoromethyl)nitrobenzene |

| Molecular Formula | C₈H₆F₃NO₂[1] | C₇H₄F₃NO₂[2][3][4] |

| Molecular Weight | 205.13 g/mol [1] | 191.11 g/mol [2][3] |

| CAS Number | 92891-23-1[1] | 98-46-4[2][3] |

| Physical Form | Solid[1] | Liquid |

| Melting Point | Data not available | -2.1 °C |

| Boiling Point | Data not available | 203 °C at 760 mmHg |

| Density | Data not available | 1.403 g/cm³ at 20 °C |

| Solubility | Data not available | Insoluble in water |

| pKa | Data not available | Data not available |

Synthesis and Characterization

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common method for the synthesis of nitroaromatic compounds is through the nitration of a substituted benzene ring. A patent for the preparation of related nitro-substituted benzotrifluoride compounds describes the nitration of 3-methyl benzotrifluoride with nitric acid at low temperatures.[5] This suggests that a probable synthetic route for this compound involves the direct nitration of 1-methyl-3-(trifluoromethyl)benzene.

Hypothetical Experimental Protocol (based on related syntheses):

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 1-methyl-3-(trifluoromethyl)benzene in a suitable solvent (e.g., concentrated sulfuric acid) in an ice-salt bath.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the cooled solution while maintaining a low temperature (e.g., below 10 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically poured onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

The following diagram illustrates a general workflow for such a synthesis.

References

- 1. This compound 92891-23-1 [sigmaaldrich.com]

- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

Spectroscopic and Analytical Profile of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the compound 1-methyl-2-nitro-3-(trifluoromethyl)benzene. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted analytical profile. This guide also includes generalized experimental protocols for acquiring such data and a logical workflow for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | d | 7.5 - 8.5 |

| H-5 | 7.4 - 7.6 | t | 7.5 - 8.5 |

| H-6 | 7.7 - 7.9 | d | 7.5 - 8.5 |

| -CH₃ | 2.4 - 2.6 | s | - |

Predicted spectrum acquired in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (-CH₃) | 145 - 150 | - |

| C-2 (-NO₂) | 148 - 152 | - |

| C-3 (-CF₃) | 128 - 132 | q |

| C-4 | 130 - 134 | - |

| C-5 | 125 - 129 | - |

| C-6 | 132 - 136 | - |

| -CH₃ | 18 - 22 | - |

| -CF₃ | 120 - 125 | q |

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2870 | Medium |

| Asymmetric N-O Stretch (NO₂) | 1550 - 1520 | Strong |

| Symmetric N-O Stretch (NO₂) | 1360 - 1340 | Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Weak |

| C-F Stretch (-CF₃) | 1300 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 850 - 750 | Strong |

Predicted spectrum acquired as a thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Ion | Notes |

| 205 | [M]⁺ | Molecular Ion |

| 188 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 159 | [M - NO₂]⁺ | Loss of the nitro group |

| 139 | [M - NO₂ - HF]⁺ | Subsequent loss of hydrogen fluoride |

| 91 | [C₇H₇]⁺ | Tropylium ion fragment |

Predicted data for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus and Materials:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the spectra to the TMS signal (0.00 ppm).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

This compound sample

-

Potassium bromide (KBr), IR grade (if using KBr pellet method)

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus and Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.

-

GC column suitable for aromatic compounds (e.g., DB-5ms).

-

High-purity solvent (e.g., Dichloromethane, Ethyl Acetate).

-

This compound sample.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Method Setup:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters: Set the ion source to EI at 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

Synthesis and Analysis Workflow

The synthesis of this compound can be logically achieved through the nitration of 1-methyl-3-(trifluoromethyl)benzene. The subsequent analysis follows the spectroscopic methods detailed above.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

In-depth Technical Guide: Solubility of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-methyl-2-nitro-3-(trifluoromethyl)benzene in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document summarizes the available physicochemical properties and provides a framework for understanding its likely solubility characteristics based on the principles of physical organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, accompanied by a visual workflow diagram, to empower researchers to generate the necessary data in their own laboratories.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric profile that influences its interactions with various solvents. Understanding the solubility of this compound is a critical prerequisite for its use in synthesis, purification, formulation, and biological screening.

Physicochemical Properties of this compound

While quantitative solubility data is unavailable, key physicochemical properties have been reported by chemical suppliers. These properties are essential for predicting solubility behavior and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 92891-23-1 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | JTXZOTTYGWMNGR-UHFFFAOYSA-N | [1] |

| SMILES String | O=--INVALID-LINK--[O-] | [1] |

Predicted Solubility in Organic Solvents

In the absence of experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound.

-

Polar Aprotic Solvents: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and trifluoromethyl groups. Therefore, it is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While the nitro group can act as a hydrogen bond acceptor, the overall molecule lacks hydrogen bond donating capabilities.

-

Nonpolar Solvents: The presence of the aromatic ring and the methyl group provides some nonpolar character. Consequently, some solubility in nonpolar solvents such as toluene, hexanes, and diethyl ether can be expected, although it may be limited by the compound's polarity.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

4.1. Materials

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a solid foundation for researchers. By understanding the compound's physicochemical properties and the general principles of solubility, informed decisions can be made regarding solvent selection. The detailed experimental protocol and workflow diagram offer a practical path forward for generating the necessary solubility data in a laboratory setting, thereby enabling the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of 1-Methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 1-methyl-3-(trifluoromethyl)benzene. This substrate presents a unique case study in regioselectivity due to the competing directing effects of an activating methyl group and a deactivating trifluoromethyl group. This document outlines the theoretical basis for the observed substitution patterns, presents available quantitative data for nitration, and provides detailed experimental protocols for key electrophilic aromatic substitution reactions. The information herein is intended to guide researchers in predicting and controlling the outcomes of reactions involving this and structurally related compounds, which are of interest in medicinal chemistry and materials science.

Theoretical Background: Directing Effects and Reactivity

The regioselectivity of electrophilic aromatic substitution on 1-methyl-3-(trifluoromethyl)benzene is governed by the interplay of the electronic and steric effects of the two substituents.

-

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group and an ortho-, para-director .[1][2] It donates electron density to the benzene ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho (C2 and C6) and para (C4) to the methyl group.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating group and a meta-director .[2][3] Due to the high electronegativity of the fluorine atoms, it exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the arenium ion intermediate. This deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta positions (C2 and C5), which are the least deactivated.[3]

Conflicting Directing Effects: In 1-methyl-3-(trifluoromethyl)benzene, the activating ortho-, para- directing effect of the methyl group is in conflict with the deactivating meta- directing effect of the trifluoromethyl group. The outcome of an electrophilic attack is therefore a result of the balance between these opposing influences. The activating group generally has a stronger influence on the position of substitution. Therefore, substitution is expected to occur predominantly at the positions activated by the methyl group, with the relative yields being influenced by the deactivating effect of the trifluoromethyl group and steric hindrance.

The expected order of reactivity for the available positions is: C2 > C4 > C6 > C5 .

-

C2 and C6: Both are ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. C2 is generally favored over C6 due to reduced steric hindrance from the adjacent trifluoromethyl group.

-

C4: This position is para to the activating methyl group and ortho to the deactivating trifluoromethyl group.

-

C5: This position is meta to both the methyl and trifluoromethyl groups.

Quantitative Data on Isomer Distribution

Nitration

The nitration of 1-methyl-3-(trifluoromethyl)benzene provides a clear example of the interplay between the directing effects of the methyl and trifluoromethyl groups.

| Product Isomer | Position of Nitration | Isomer Distribution (%) |

| 2-Nitro-1-methyl-3-(trifluoromethyl)benzene | C2 | 44.2 |

| 4-Nitro-1-methyl-3-(trifluoromethyl)benzene | C4 | 24.5 |

| 6-Nitro-1-methyl-3-(trifluoromethyl)benzene | C6 | 31.1 |

| 5-Nitro-1-methyl-3-(trifluoromethyl)benzene | C5 | Not Reported |

Data obtained from the nitration of 3-methyl benzotrifluoride.[4]

As predicted by the theoretical analysis, the major product is the 2-nitro isomer, resulting from attack at the position that is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. The formation of significant amounts of the 4-nitro and 6-nitro isomers is also consistent with the activating effect of the methyl group.

Predicted Regioselectivity for Other EAS Reactions

In the absence of specific experimental data for other electrophilic aromatic substitution reactions, the following predictions can be made based on the established directing effects.

Halogenation (Bromination/Chlorination)

| Expected Major Product(s) | Expected Minor Product(s) |

| 2-Halo-1-methyl-3-(trifluoromethyl)benzene | 4-Halo-1-methyl-3-(trifluoromethyl)benzene, 6-Halo-1-methyl-3-(trifluoromethyl)benzene |

Sulfonation

| Expected Major Product(s) | Expected Minor Product(s) |

| 2-Sulfo-1-methyl-3-(trifluoromethyl)benzene | 4-Sulfo-1-methyl-3-(trifluoromethyl)benzene, 6-Sulfo-1-methyl-3-(trifluoromethyl)benzene |

Friedel-Crafts Acylation

| Expected Major Product(s) | Expected Minor Product(s) |

| 2-Acyl-1-methyl-3-(trifluoromethyl)benzene | 4-Acyl-1-methyl-3-(trifluoromethyl)benzene |

Note: Friedel-Crafts reactions are sensitive to deactivating groups and may require harsh reaction conditions or may not proceed at all.[5]

Experimental Protocols

The following are detailed methodologies for key electrophilic aromatic substitution reactions. These are generalized procedures that can be adapted for 1-methyl-3-(trifluoromethyl)benzene.

Nitration of 1-Methyl-3-(trifluoromethyl)benzene

Objective: To synthesize a mixture of nitro-isomers of 1-methyl-3-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-3-(trifluoromethyl)benzene

-

Concentrated Nitric Acid (90%)

-

Methylene Chloride

-

Ice

-

Dilute aqueous Sodium Bicarbonate

Procedure: [4]

-

Cool 6 grams of 90% nitric acid to -5°C in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add 2 grams of 1-methyl-3-(trifluoromethyl)benzene dropwise to the cooled nitric acid with continuous stirring.

-

Allow the two-phase system to warm to 10°C during the addition.

-

After the addition is complete, continue stirring for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Extract the product with methylene chloride.

-

Wash the organic layer with dilute aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the product oil.

-

The isomer distribution can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Halogenation (Bromination) of 1-Methyl-3-(trifluoromethyl)benzene (General Procedure)

Objective: To synthesize a mixture of bromo-isomers of 1-methyl-3-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-3-(trifluoromethyl)benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-methyl-3-(trifluoromethyl)benzene in the chosen solvent.

-

Add a catalytic amount of iron(III) bromide or iron filings to the flask.

-

From the dropping funnel, add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the bromine color disappears.

-

Quench the reaction by carefully adding aqueous sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The product mixture can be purified by distillation or chromatography, and the isomer distribution can be determined by GC or NMR.

Sulfonation of 1-Methyl-3-(trifluoromethyl)benzene (General Procedure)

Objective: To synthesize a mixture of sulfonic acid isomers of 1-methyl-3-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-3-(trifluoromethyl)benzene

-

Fuming sulfuric acid (oleum) or Concentrated sulfuric acid

-

Ice

-

Saturated sodium chloride solution

Procedure: [6]

-

In a flask equipped with a stirrer, carefully add 1-methyl-3-(trifluoromethyl)benzene to fuming sulfuric acid (or concentrated sulfuric acid) at room temperature.

-

Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by checking the solubility of a small aliquot in water.

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

The sulfonic acid product may precipitate. If not, "salt out" the product by adding saturated sodium chloride solution.

-

Collect the solid product by vacuum filtration and wash it with cold saturated sodium chloride solution.

-

The product can be purified by recrystallization.

Friedel-Crafts Acylation of 1-Methyl-3-(trifluoromethyl)benzene (General Procedure)

Objective: To synthesize a mixture of acyl-isomers of 1-methyl-3-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-3-(trifluoromethyl)benzene

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid

-

Aqueous sodium bicarbonate solution

-

Brine

Procedure: [7]

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath and slowly add the acyl chloride from the dropping funnel.

-

After the addition, add 1-methyl-3-(trifluoromethyl)benzene dropwise to the stirred mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating to proceed.

-

After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The product can be purified by distillation or chromatography.

Visualizations

Caption: Directing effects in 1-methyl-3-(trifluoromethyl)benzene.

Caption: Experimental workflow for the nitration of 1-methyl-3-(trifluoromethyl)benzene.

References

- 1. irjet.net [irjet.net]

- 2. m.youtube.com [m.youtube.com]

- 3. homework.study.com [homework.study.com]

- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

electronic effects of ortho-nitro and meta-trifluoromethyl groups

An In-depth Technical Guide to the Electronic Effects of Ortho-Nitro and Meta-Trifluoromethyl Groups

Introduction

The electronic landscape of a molecule is a primary determinant of its chemical reactivity, physical properties, and biological activity. For researchers and professionals in drug development, a profound understanding of how substituents modulate this landscape is paramount for rational drug design and lead optimization. Two functional groups of significant interest are the ortho-nitro (o-NO₂) group and the meta-trifluoromethyl (m-CF₃) group. Both are powerful electron-withdrawing groups, yet they exert their influence through distinct electronic mechanisms—a combination of inductive and resonance effects for the nitro group, and a predominantly inductive effect for the trifluoromethyl group. This guide provides a detailed examination of the electronic effects of these two substituents, supported by quantitative data, experimental methodologies, and logical diagrams to elucidate their impact on molecular properties.

Fundamental Electronic Effects: Inductive and Resonance

Substituent effects on aromatic rings are broadly categorized into two types:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring.

-

Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons. It is most pronounced at the ortho and para positions. Electron-withdrawing groups that can delocalize the ring's π-electrons exert a negative resonance effect (-R).

The Ortho-Nitro Group: A Potent -I and -R Effector

The nitro group is a classic example of a strong electron-withdrawing group, operating through both inductive and resonance mechanisms.[1][2]

-

Inductive Effect (-I): The nitrogen atom in the nitro group carries a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole that pulls electron density away from the aromatic ring through the σ-bond.

-

Resonance Effect (-R): The nitro group can actively withdraw electron density from the ring's π-system via resonance. This effect places a positive charge on the ortho and para carbons of the ring, significantly reducing electron density at these positions.[3][4]

The combination of these effects makes the ortho-nitro group a powerful deactivator of the aromatic ring towards electrophilic aromatic substitution and a strong acid-strengthening/base-weakening substituent.[5]

Caption: Inductive (-I) and Resonance (-R) effects of the ortho-nitro group.

Impact on Acidity and Basicity

The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of phenols and decreases the basicity of anilines. By withdrawing electron density, it stabilizes the resulting phenoxide or anilinium conjugate ions.

| Compound | pKa (Conjugate Acid) | Reference(s) |

| ortho-Nitrophenol | 7.23 | [6][7] |

| Phenol (for comparison) | 9.95 | [7] |

| ortho-Nitroaniline | -0.26 to -0.3 | [8][9] |

| Aniline (for comparison) | 4.6 | [10] |

| Table 1: pKa values demonstrating the electronic impact of the ortho-nitro group. |

Notably, ortho-nitrophenol is slightly less acidic than para-nitrophenol (pKa ≈ 7.14) due to intramolecular hydrogen bonding between the phenolic proton and the nitro group, which makes the proton slightly harder to remove.[6][11] In ortho-nitroaniline, this same intramolecular hydrogen bonding contributes to its extremely low basicity.[10]

Spectroscopic Properties

The nitro group has characteristic spectroscopic signatures.

| Spectroscopy | Feature | Wavenumber / Wavelength | Reference(s) |

| Infrared (IR) | Asymmetric NO₂ Stretch | ~1500-1550 cm⁻¹ | [12] |

| Infrared (IR) | Symmetric NO₂ Stretch | ~1350-1375 cm⁻¹ | [12][13] |

| UV-Visible | π → π* transition | ~330 nm (in nitrobenzene) | [13] |

| Table 2: Key spectroscopic data for aromatic nitro compounds. |

The Meta-Trifluoromethyl Group: A Dominant -I Effector

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[14] Its effect is almost entirely inductive.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density strongly from the methyl carbon. This effect is then relayed through the σ-bond to the aromatic ring, making the CF₃ group a potent -I substituent.[15][16]

-

Resonance Effect: When placed at the meta position, the CF₃ group cannot participate in resonance with the rest of the π-system. Its electronic influence at this position is therefore a "pure" and powerful inductive withdrawal.[17]

Caption: The meta-trifluoromethyl group exerts a strong inductive (-I) effect.

Impact on Acidity

The strong -I effect of the meta-CF₃ group significantly increases the acidity of phenols by stabilizing the conjugate base.

| Compound | pKa | Reference(s) |

| meta-Trifluoromethylphenol | 8.68 - 9.08 | [18][19] |

| Phenol (for comparison) | 9.95 | [7] |

| Table 3: pKa values demonstrating the electronic impact of the meta-trifluoromethyl group. |

Quantitative Comparison: Hammett Constants

The Hammett equation (log(K/K₀) = ρσ) provides a quantitative measure of a substituent's electronic effect. The substituent constant, sigma (σ), quantifies the electronic influence of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group.

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect(s) | Reference(s) |

| Nitro (NO₂) | +0.710 | +0.778 | -I, -R | |

| Trifluoromethyl (CF₃) | +0.43 | +0.54 | -I | |

| Table 4: Hammett substituent constants for nitro and trifluoromethyl groups. |

The data clearly shows that the nitro group is a stronger electron-withdrawing group than the trifluoromethyl group in both the meta and para positions. The larger value of σp compared to σm for the nitro group highlights the significant contribution of its -R effect at the para position.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (Ka), and thus the pKa, of a compound.

Methodology:

-

Preparation: A precise amount (e.g., 4.0 x 10⁻⁴ mol) of the substituted phenol or aniline conjugate acid is dissolved in a suitable solvent system (e.g., 25 mL of a 70:30 ethanol-water solution).[20]

-

Titration Setup: A calibrated pH meter is placed in the solution. The solution is titrated with a standardized solution of a strong base (e.g., 5.0 x 10⁻² M NaOH) using a burette.[20]

-

Data Collection: The initial pH of the solution is recorded. The titrant is added in small, precise increments (e.g., 0.1-0.25 mL), and the pH is recorded after each addition.

-

Endpoint Determination: The data is plotted as pH versus volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

Determination of Hammett Substituent Constants (σ)

Hammett constants are traditionally determined by measuring the effect of a substituent on the acid dissociation constant of benzoic acid in water at 25°C.[21]

Methodology:

-

Reference Reaction: The pKa of unsubstituted benzoic acid (pKa₀) is determined precisely using the potentiometric titration method described above. For this reference reaction, the reaction constant (ρ) is defined as 1.00.[20]

-

Substituted Acid Measurement: The pKa of the meta- or para-substituted benzoic acid (pKaₓ) is determined using the exact same experimental conditions.

-

Calculation of σ: The substituent constant (σ) is then calculated using the Hammett equation: σ = pKa₀ - pKaₓ

Caption: Experimental workflow for determining Hammett substituent constants.

Conclusion

The ortho-nitro and meta-trifluoromethyl groups are both potent electron-withdrawing substituents, but their electronic mechanisms differ significantly.

-

The ortho-nitro group utilizes strong inductive (-I) and resonance (-R) effects, making it an exceptionally powerful electron-withdrawing moiety that profoundly influences acidity, basicity, and aromatic reactivity.

-

The meta-trifluoromethyl group exerts its influence primarily through a very strong inductive (-I) effect, providing a "clean" electronic pull without the positional complications of resonance.

A quantitative understanding of these effects, as provided by pKa values and Hammett constants, is indispensable for medicinal chemists and drug development professionals. This knowledge enables the precise tuning of a molecule's properties—such as pKa for optimal absorption, or reactivity to prevent metabolic liabilities—thereby facilitating the rational design of safer and more effective therapeutic agents.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. gauthmath.com [gauthmath.com]

- 4. quora.com [quora.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. web.viu.ca [web.viu.ca]

- 17. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]

- 18. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 20. web.viu.ca [web.viu.ca]

- 21. researchgate.net [researchgate.net]

No Publicly Available Data on the Medicinal Chemistry Applications of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene in medicinal chemistry. This compound, with CAS Number 92891-23-1, is available from several chemical suppliers, indicating its use as a chemical intermediate or a building block in organic synthesis.[1][2] While the PubChem database indicates its presence in numerous patents, the specific contexts of its use within these patents are not readily accessible and may not be related to medicinal chemistry.[3]

This report, therefore, cannot provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or signaling pathway diagrams, as no such information has been published in the accessible scientific domain for this specific molecule.

However, to provide a relevant context for researchers, scientists, and drug development professionals, this document will offer a general overview of the potential significance of the key structural motifs present in this compound—the trifluoromethyl group and the nitroaromatic system—in the field of medicinal chemistry.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a critical substituent in modern drug design due to its unique electronic and physicochemical properties that can significantly enhance the therapeutic profile of a drug candidate.[4] Its incorporation into a molecule can influence lipophilicity, metabolic stability, and binding affinity.[5]

Key properties and effects of the trifluoromethyl group include:

-

Enhanced Lipophilicity: The -CF3 group can increase a molecule's ability to pass through biological membranes, which can improve its absorption and distribution in the body.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.

-

Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

The strategic placement of a trifluoromethyl group is a widely used tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

The Significance of Nitroaromatic Compounds in Medicinal Chemistry

Nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting a broad spectrum of biological activities.[7][8] The nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence a molecule's biological activity.

The mechanism of action for many nitroaromatic drugs involves their reduction within target cells.[9] This reductive activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can then exert a therapeutic effect, often by inducing oxidative stress or covalently modifying biological macromolecules like DNA.[9][10]

Nitroaromatic compounds have been investigated for a variety of therapeutic applications, including:

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit potent antibacterial and antiparasitic activity.[8][10]

-

Anticancer Agents: The ability of some nitroaromatics to be selectively reduced in the hypoxic (low oxygen) environment of tumors has made them attractive candidates for cancer therapy.

Potential as a Pharmaceutical Intermediate

Given the well-established roles of both the trifluoromethyl group and the nitroaromatic scaffold in medicinal chemistry, it is plausible that this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to an amine, which is a common precursor for the synthesis of a wide range of pharmaceuticals.

Conclusion

While there is no direct evidence of the medicinal chemistry applications of this compound in the public domain, an analysis of its structural components suggests its potential as a synthetic building block. The combination of a trifluoromethyl group and a nitroaromatic ring system represents a desirable starting point for the development of novel therapeutic agents. Future research and publications may yet elucidate the specific roles this compound plays in drug discovery and development. Without such data, a detailed technical guide as requested cannot be constructed.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, CasNo.92891-23-1 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. PubChemLite - C8H6F3NO2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase [mdpi.com]

Reactivity of the Methyl Group on 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the methyl group in 1-methyl-2-nitro-3-(trifluoromethyl)benzene. The presence of two strong electron-withdrawing groups, a nitro group at the ortho position and a trifluoromethyl group at the meta position, significantly influences the chemical behavior of the benzylic methyl group. This document explores the anticipated reactivity in key reaction classes including halogenation, oxidation, and acid-base chemistry. Due to the limited availability of direct experimental data for the title compound, this guide leverages data from structurally similar molecules, particularly 2-nitro-6-(trifluoromethyl)toluene, to provide insightful and relevant information for researchers in drug development and organic synthesis.

Introduction: Electronic Effects and Predicted Reactivity

The reactivity of the methyl group in toluene derivatives is primarily governed by the electronic environment of the benzene ring. In this compound, the methyl group is attached to an aromatic ring bearing two potent electron-withdrawing substituents.

-

Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group primarily through a strong inductive effect (-I).

These groups synergistically decrease the electron density of the aromatic ring and, by extension, influence the reactivity of the benzylic C-H bonds of the methyl group. This deactivation is expected to manifest as:

-

Reduced reactivity in free-radical reactions: The stability of the benzylic radical intermediate is diminished.

-

Increased acidity of the benzylic protons: The electron-withdrawing groups stabilize the conjugate base (benzyl anion) formed upon deprotonation.

This guide will delve into the practical implications of these electronic effects on key chemical transformations.

Side-Chain Halogenation: A Case Study in Deactivated Systems

Free-radical halogenation at the benzylic position of toluenes is a common synthetic transformation. However, the electron-deficient nature of this compound renders the methyl group significantly less reactive towards standard halogenating agents like N-bromosuccinimide (NBS) under typical conditions.

A patent for the synthesis of related compounds describes the benzylic bromination of the isomeric, and similarly deactivated, 2-nitro-6-(trifluoromethyl)toluene. This process requires forcing conditions, specifically the stepwise addition of molecular bromine at elevated temperatures (180-195 °C)[1][2]. This serves as a strong indicator for the expected reactivity and necessary conditions for the halogenation of the title compound.

Table 1: Quantitative Data for Benzylic Bromination of a Deactivated Toluene Derivative

| Reactant | Reagent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-nitro-6-(trifluoromethyl)toluene | Br₂ | 180-195 | 2-nitro-6-(trifluoromethyl)benzyl bromide | Not explicitly stated, but implied to be synthetically useful. | EP0546697A1[1][2] |

Experimental Protocol: Benzylic Bromination of 2-nitro-6-(trifluoromethyl)toluene

The following protocol is adapted from patent literature for a closely related isomer and is expected to be a good starting point for the bromination of this compound[1][2].

Materials:

-

2-nitro-6-(trifluoromethyl)toluene

-

Molecular bromine (Br₂)

-

High-boiling point, inert solvent (optional, the reaction can be run neat)

-

Nitrogen or Argon source for inert atmosphere

-

Heating mantle and temperature controller

-

Round-bottom flask with reflux condenser and dropping funnel

Procedure:

-

The toluene derivative is charged into a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

The reaction vessel is heated to 180-195 °C.

-

Molecular bromine is added dropwise to the heated solution over a period of time to control the reaction rate and minimize the evolution of HBr gas.

-

The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is cooled, and any excess bromine and HBr are removed, for instance, by purging with an inert gas.

-

The product, 2-nitro-6-(trifluoromethyl)benzyl bromide, can be purified by vacuum distillation.

Safety Note: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid is another fundamental transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for this purpose. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to make the methyl group more resistant to oxidation compared to unsubstituted toluene.

Experimental Protocol: General Procedure for the Oxidation of a Deactivated Toluene

This generalized protocol is based on standard procedures for the oxidation of substituted toluenes to benzoic acids[3].

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (optional, for basic conditions)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

-

Sodium bisulfite (NaHSO₃) for quenching excess KMnO₄

Procedure:

-

A mixture of the toluene derivative and water (and optionally a base) is placed in a round-bottom flask.

-

Potassium permanganate is added portion-wise to the stirred mixture.

-

The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.

-

After cooling to room temperature, the excess permanganate is destroyed by the addition of sodium bisulfite.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with cold water, and dried.

References

Methodological & Application

synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene from 1-methyl-3-(trifluoromethyl)benzene

Application Note: Synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Introduction

The synthesis of nitrated aromatic compounds is a cornerstone of organic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and materials science. This document details a protocol for the electrophilic nitration of 1-methyl-3-(trifluoromethyl)benzene. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. Consequently, nitration is directed to positions 2, 4, and 6. This protocol, adapted from established procedures, focuses on reaction conditions that yield a mixture of isomers, with a significant proportion being the desired this compound.[1]

Reaction Scheme

The nitration of 1-methyl-3-(trifluoromethyl)benzene proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from nitric acid, acts as the electrophile.

-

Reactant: 1-methyl-3-(trifluoromethyl)benzene

-

Reagents: Nitric Acid (HNO₃)

-

Product: Mixture of this compound, 1-methyl-4-nitro-3-(trifluoromethyl)benzene, and 1-methyl-6-nitro-3-(trifluoromethyl)benzene.

Experimental Protocol

This protocol is based on methods described for the nitration of 3-alkyl benzotrifluorides.[1] The procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials and Equipment

-

Reagents:

-

1-methyl-3-(trifluoromethyl)benzene

-

Concentrated Nitric Acid (90% or 98%)

-

Methylene Chloride (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature bath (ice-salt or cryocooler)

-

Thermometer

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

-

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place the required volume of concentrated nitric acid. Cool the flask to the target temperature (e.g., -5°C to -25°C) using a low-temperature bath.[1]

-

Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)benzene dropwise to the cooled, stirring nitric acid.[1] The rate of addition should be controlled to maintain the internal reaction temperature within the desired range (e.g., -16°C to -22°C).[1] The reaction is exothermic, and careful temperature control is crucial.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional period (e.g., 15 minutes to 2 hours) while maintaining the low temperature.[1] The reaction progress can be monitored by techniques such as TLC or GC-MS if desired.

-

Work-up and Quenching: Carefully pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice and water.[1] This will quench the reaction and dilute the acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add methylene chloride to extract the organic products.[1] Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the lower organic layer. Repeat the extraction process two more times with fresh methylene chloride to ensure complete recovery of the product.

-

Neutralization: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[1] Continue washing until gas evolution (CO₂) ceases.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the methylene chloride. The resulting residue is the crude product, an oil containing a mixture of nitro isomers.[1]

-

Purification: The desired this compound isomer must be separated from the other isomers (4-nitro and 6-nitro). This is typically achieved through column chromatography on silica gel or more advanced techniques like separation using zeolite adsorbents.[2]

Data Presentation

The following table summarizes quantitative data from two example experiments for the nitration of 1-methyl-3-(trifluoromethyl)benzene, demonstrating the effect of reaction conditions on isomer distribution.[1]

| Parameter | Experiment 1 | Experiment 2 |

| Starting Material | 1-methyl-3-(trifluoromethyl)benzene | 1-methyl-3-(trifluoromethyl)benzene |

| Nitrating Agent | 90% Nitric Acid | 98% Nitric Acid |

| Solvent | None | Methylene Chloride |

| Temperature | Cooled to -5°C, warmed to 10°C | -20°C to -25°C, warmed to 15°C |

| Reaction Time | 2 hours | Not specified |

| Yield | Near Quantitative (crude oil) | Near Quantitative (crude oil) |

| Isomer Distribution | ||

| 2-nitro isomer | 44.2% | 44.0% |

| 4-nitro isomer | 24.5% | 26.6% |

| 6-nitro isomer | 31.1% | 29.0% |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

detailed experimental protocol for nitration of 1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 1-methyl-3-(trifluoromethyl)benzene, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol outlines the reaction setup, reagent handling, workup, and purification procedures. The directing effects of the methyl and trifluoromethyl groups result in a mixture of nitro isomers, and this note includes expected isomer distributions and methods for their separation. This protocol is intended to serve as a comprehensive guide for chemists in a laboratory setting.

Introduction

The nitration of substituted benzenes is a fundamental electrophilic aromatic substitution reaction. In the case of 1-methyl-3-(trifluoromethyl)benzene, the interplay between the ortho-, para-directing methyl group and the meta-directing trifluoromethyl group leads to the formation of a mixture of isomers. Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of target molecules. This protocol details a common method for the nitration of this substrate using a mixture of nitric acid and sulfuric acid.

Experimental Protocol

Materials:

-

1-Methyl-3-(trifluoromethyl)benzene

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Methylene chloride (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus or preparative HPLC/GC system

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid in an ice bath to between -10°C and -5°C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 0°C.

-

Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)benzene to the nitrating mixture dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between -5°C and 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with methylene chloride (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

-

Purification: The resulting isomeric mixture can be separated by fractional distillation under reduced pressure, preparative gas chromatography (pGC), or preparative high-performance liquid chromatography (HPLC).[1][2][3]

Data Presentation

The nitration of 1-methyl-3-(trifluoromethyl)benzene typically yields a mixture of three primary isomers. The approximate distribution is summarized in the table below, based on reported experimental data.[2]

| Isomer | Position of Nitro Group | Approximate Yield (%) |

| 1-Methyl-2-nitro-5-(trifluoromethyl)benzene | 2- (ortho to methyl) | 44.2 |

| 1-Methyl-6-nitro-3-(trifluoromethyl)benzene | 6- (ortho to methyl) | 31.1 |

| 1-Methyl-4-nitro-3-(trifluoromethyl)benzene | 4- (para to methyl) | 24.5 |

Experimental Workflow

Caption: Workflow for the nitration of 1-methyl-3-(trifluoromethyl)benzene.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: Generalized mechanism for electrophilic aromatic nitration.

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

-

Methylene chloride is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 1-methyl-3-(trifluoromethyl)benzene. By following the outlined procedures and safety precautions, researchers can effectively synthesize the desired nitrated products. The provided data on isomer distribution and the suggested purification methods will aid in the isolation of the specific isomers required for further synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Application Notes and Protocols for the Reduction of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-methyl-2-nitro-3-(trifluoromethyl)benzene to yield 2-methyl-6-(trifluoromethyl)aniline. The protocols are based on established methodologies for the reduction of structurally similar nitroaromatic compounds, offering a robust starting point for laboratory-scale synthesis.

Data Presentation: Comparative Reaction Conditions for Nitroarene Reduction

The following table summarizes typical reaction conditions for the catalytic hydrogenation of nitroarenes with structural similarities to this compound. This data provides a valuable reference for optimizing the reduction of the target compound.

| Starting Material | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Reference |

| 2-Nitro-3-methyl benzotrifluoride | Palladium on Carbon (Pd/C) | Alcohols (e.g., Methanol, Ethanol) | 40 - 50 | 1 (Atmospheric) | Not specified | Patent WO1988010247A1 |

| 2-Chloro-6-nitrotoluene | Palladium on Carbon (Pd/C) | Not specified (solvent-free) | 80 | 10 | >98.8 | ResearchGate Article |

| 3-Trifluoromethyl-4-chloronitrobenzene | Palladium on Carbon (Pd/C) | Methanol | Not specified | Not specified | up to 95 | Patent EP0038465A1 |

| 2,5-bis(trifluoromethyl)nitrobenzene | Raney Nickel | Isopropanol | 70 - 90 | 5 | 73 | Patent US6930214B2 |

| General Nitroaromatics | Raney Nickel | Various | Room Temp. - 100 | 1 - 10 | High | General Knowledge |

Signaling Pathways and Logical Relationships

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a stepwise process. The following diagram illustrates the generally accepted reaction pathway.

Caption: Reaction pathway for the catalytic hydrogenation of a nitroarene.

Experimental Protocols

Two primary protocols are provided, utilizing either Palladium on Carbon (Pd/C) or Raney Nickel as the catalyst. These are the most commonly employed and effective catalysts for this type of transformation.[1]

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

This protocol is adapted from procedures for structurally similar compounds and is a reliable method for achieving high yields.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen or Argon gas (for inerting)

-

Celite® or a similar filtration aid

-

Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)

-